An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,10-Decanediol diacrylate (DDDA) is a difunctional monomer that has garnered significant attention across various scientific and industrial sectors, including polymer chemistry, materials science, and biomedical engineering. Its unique molecular structure, characterized by a flexible ten-carbon aliphatic chain capped with two reactive acrylate groups, imparts a desirable combination of properties such as low odor, high reactivity, and the ability to form flexible yet durable crosslinked polymers.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 1,10-decanediol diacrylate, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its relevance to drug development and biomedical research.
Chemical and Physical Properties
1,10-Decanediol diacrylate is a viscous liquid at room temperature.[1] Its long aliphatic backbone contributes to its hydrophobic nature, which is a key attribute in applications requiring moisture resistance.[1] A summary of its core chemical and physical properties is presented in the tables below.
Table 1: General Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 13048-34-5 | [1] |
| Molecular Formula | C₁₆H₂₆O₄ | [2] |
| Molecular Weight | 282.38 g/mol | [2] |
| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate | [1] |
| Synonyms | Decamethylene glycol diacrylate, 1,10-Bis(acryloyloxy)decane | [3] |
| SMILES | C=CC(=O)OCCCCCCCCCCOC(=O)C=C | [1] |
| InChI Key | RHNJVKIVSXGYBD-UHFFFAOYSA-N | [1] |
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference(s) |
| Appearance | Clear liquid | [3] |
| Boiling Point | 180-181 °C @ 1-2 Torr | [3] |
| Density | 0.98 g/mL | [3] |
| Refractive Index | 1.4570-1.4620 | [3] |
| Solubility | Insoluble in water; Soluble in alcohol and petroleum ether. | [4] |
| Flash Point | >110 °C | [3] |
| Glass Transition Temperature (Tg) of Polymer | 91 °C | [1] |
Synthesis and Characterization
The most common method for synthesizing 1,10-decanediol diacrylate is through the esterification of 1,10-decanediol with acrylic acid or its derivatives.[1] An alternative route is transesterification.[5]
Experimental Protocol: Synthesis of 1,10-Decanediol Diacrylate via Esterification
This protocol describes a typical laboratory-scale synthesis of 1,10-decanediol diacrylate from 1,10-decanediol and acryloyl chloride.
Materials:
-
1,10-Decanediol
-
Acryloyl chloride
-
Triethylamine (or other suitable base)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1,10-decanediol and triethylamine in anhydrous DCM.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add acryloyl chloride dropwise to the cooled solution using a dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude 1,10-decanediol diacrylate using column chromatography on silica gel.
Synthesis workflow for 1,10-Decanediol diacrylate.
Characterization Protocols
NMR spectroscopy is used to confirm the molecular structure of the synthesized 1,10-decanediol diacrylate.
Procedure:
-
Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a clean 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
-
Process the spectra to identify characteristic peaks corresponding to the acrylate and decanediol moieties.
FTIR spectroscopy is employed to identify the functional groups present in the molecule.
Procedure:
-
For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify characteristic absorption bands, such as the C=O stretch of the ester and the C=C stretch of the acrylate group.[6][7]
Applications in Research and Drug Development
The unique properties of 1,10-decanediol diacrylate make it a valuable component in various biomedical applications, particularly in the development of drug delivery systems and biocompatible materials.[1]
Biocompatibility and Use in Biomedical Polymers
Polymers synthesized from 1,10-decanediol diacrylate have demonstrated good biocompatibility, with studies showing minimal cytotoxicity and good tissue compatibility.[1] The hydrophobic nature of the decanediol chain contributes to reduced water absorption, enhancing the long-term stability of these materials in biological environments.[1] This makes them suitable for applications such as dental composites and tissue engineering scaffolds.[1][8]
Drug Delivery Systems
1,10-Decanediol diacrylate is utilized in the formation of hydrogels and polymeric microparticles for controlled drug release.[1][9] The crosslinked polymer network can be tailored to control the diffusion and release kinetics of encapsulated therapeutic agents.[8] The flexibility imparted by the long aliphatic chain can be advantageous in creating drug delivery vehicles that can conform to biological tissues.
Conceptual workflow of DDDA in drug delivery systems.
Safety and Handling
1,10-Decanediol diacrylate is known to cause skin and eye irritation.[1] It is also a potential skin sensitizer.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]
Conclusion
1,10-Decanediol diacrylate is a versatile monomer with a unique set of properties that make it highly valuable in materials science and biomedical research. Its ability to form flexible, hydrophobic, and biocompatible polymers has led to its use in a range of applications, from industrial coatings to advanced drug delivery systems. The detailed protocols and data presented in this guide are intended to support researchers and professionals in harnessing the potential of this important chemical compound.
References
- 1. Buy 1,10-Decanediol diacrylate | 13048-34-5 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
